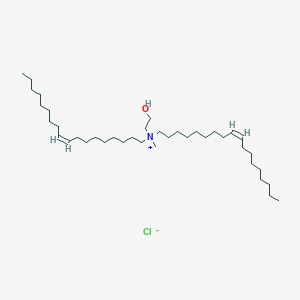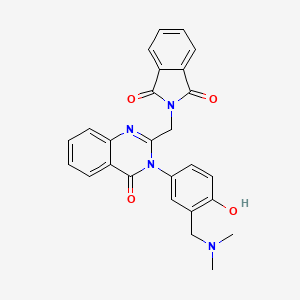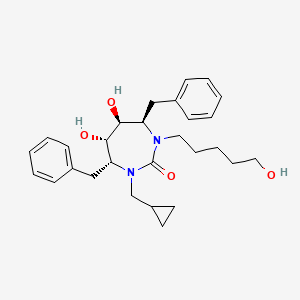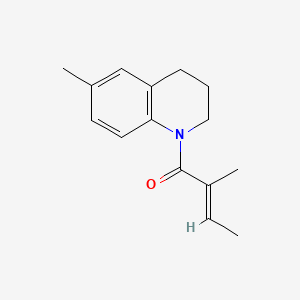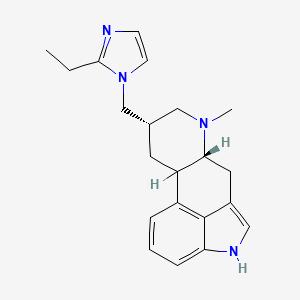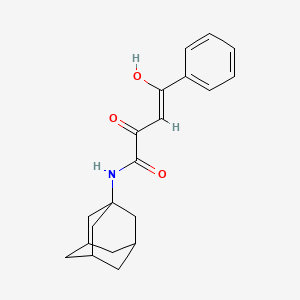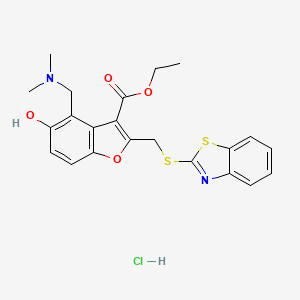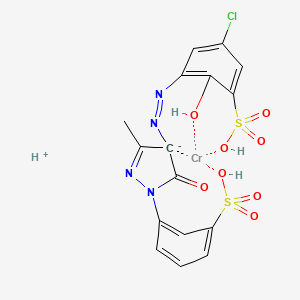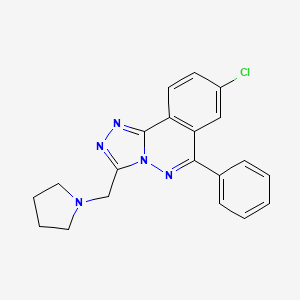
1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-6-phenyl-3-(1-pyrrolidinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-6-phenyl-3-(1-pyrrolidinylmethyl)- is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is part of the triazolophthalazine family, known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-6-phenyl-3-(1-pyrrolidinylmethyl)- typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, in the presence of potassium carbonate, followed by treatment with p-TsOH . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and pyrrolidinylmethyl positions.
Common reagents and conditions used in these reactions include dry DMF, potassium carbonate, and p-TsOH. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Exhibits significant antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The exact mechanism of action can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds include other triazolophthalazine derivatives, such as:
- 1,2,4-Triazolo(3,4-b)phthalazine
- 1,2,4-Triazolo(4,3-a)pyrazine
- 1,2,4-Triazolo(4,3-a)quinoxaline
These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological activities and applications. The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazine, 8-chloro-6-phenyl-3-(1-pyrrolidinylmethyl)- lies in its specific substituents, which confer distinct biological activities and potential therapeutic benefits.
Propriétés
Numéro CAS |
120116-62-3 |
|---|---|
Formule moléculaire |
C20H18ClN5 |
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
8-chloro-6-phenyl-3-(pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C20H18ClN5/c21-15-8-9-16-17(12-15)19(14-6-2-1-3-7-14)24-26-18(22-23-20(16)26)13-25-10-4-5-11-25/h1-3,6-9,12H,4-5,10-11,13H2 |
Clé InChI |
UYQJIZBJWCTJPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=NN=C3N2N=C(C4=C3C=CC(=C4)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



